molecular formula C19H13ClO4 B357688 6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 900298-13-7

6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B357688
CAS No.: 900298-13-7
M. Wt: 340.8g/mol
InChI Key: YELFDRLRNLUVMS-UHFFFAOYSA-N
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Description

6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound’s unique structure, featuring a benzofuran moiety and a chromenone core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.

    Attachment of the Chromenone Core: The chromenone core is introduced via a condensation reaction between the benzofuran derivative and a suitable chromenone precursor, such as 4-hydroxycoumarin, in the presence of a catalyst like piperidine.

    Chlorination and Methylation: The final steps involve chlorination and methylation reactions to introduce the chloro and methyl groups at the desired positions on the chromenone ring. These reactions are typically carried out using reagents like thionyl chloride and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted chromenone derivatives.

Scientific Research Applications

6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory disorders.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and response.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-hydroxycoumarin derivatives: Known for their anticoagulant properties.

    Benzofuran derivatives: Studied for their diverse biological activities, including antimicrobial and anticancer effects.

    Chromenone derivatives: Investigated for their potential therapeutic applications in various diseases.

The uniqueness of this compound lies in its combined structural features of benzofuran and chromenone, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c1-10-6-16-12(8-14(10)20)13(9-18(21)23-16)17-7-11-4-3-5-15(22-2)19(11)24-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELFDRLRNLUVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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